molecular formula C11H15NO B12701911 5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol CAS No. 52373-05-4

5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol

Cat. No.: B12701911
CAS No.: 52373-05-4
M. Wt: 177.24 g/mol
InChI Key: ZJLGYEWTHPWWKB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol is an organic compound with the molecular formula C11H15NO It is a derivative of naphthalene, characterized by the presence of a methylamino group and a hydroxyl group on a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol typically involves the reduction of naphthalene derivatives followed by functional group modifications. One common method is the catalytic hydrogenation of 2-naphthol to produce 5,6,7,8-tetrahydro-2-naphthol, which is then subjected to methylamination to introduce the methylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) are often employed in the hydrogenation step to ensure efficient conversion.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or alkyl halides can be used under basic conditions.

Major Products

    Oxidation: Formation of 5,6,7,8-tetrahydro-2-naphthalenone.

    Reduction: Formation of 5,6,7,8-tetrahydro-2-naphthalenamine.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthalenol: Lacks the methylamino group, making it less versatile in certain reactions.

    5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenol: Contains additional methyl groups, altering its chemical properties and reactivity.

    1,2,3,4-Tetrahydro-5-naphthalenamine: Similar structure but different positioning of functional groups.

Uniqueness

5,6,7,8-Tetrahydro-5-(methylamino)-2-naphthalenol is unique due to the presence of both a hydroxyl and a methylamino group on the tetrahydronaphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

52373-05-4

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

5-(methylamino)-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C11H15NO/c1-12-11-4-2-3-8-7-9(13)5-6-10(8)11/h5-7,11-13H,2-4H2,1H3

InChI Key

ZJLGYEWTHPWWKB-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC2=C1C=CC(=C2)O

Origin of Product

United States

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